molecular formula C10H6ClN3 B1336189 4-chloro-5H-pyrimido[5,4-b]indole CAS No. 98792-02-0

4-chloro-5H-pyrimido[5,4-b]indole

Cat. No. B1336189
CAS RN: 98792-02-0
M. Wt: 203.63 g/mol
InChI Key: RDAAOOPSZHGKFQ-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrimido[5,4-b]indole is a heterocyclic organic compound with the molecular formula C10H6ClN3 . It has a molecular weight of 203.63 g/mol .


Synthesis Analysis

A simple and facile synthetic strategy for the construction of a series of structurally interesting tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines has been successfully achieved . This synthesis is based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .


Molecular Structure Analysis

The InChI code for 4-chloro-5H-pyrimido[5,4-b]indole is 1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H . The InChI key is RDAAOOPSZHGKFQ-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Development

4-chloro-5H-pyrimido[5,4-b]indole: derivatives exhibit significant biological activities, which make them valuable in the development of new pharmaceuticals. They have been identified to possess antifungal and hypoglycemic activities , and show potential in the treatment of atherosclerosis . The versatility of this compound allows for the synthesis of various biologically active molecules, contributing to the advancement of medicinal chemistry.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the construction of complex heterocyclic structures. It is used in multicomponent reactions to synthesize a wide array of heterocyclic compounds, which are essential in creating new molecules with potential chemical and biomedical relevance .

Antiviral Research

Indole derivatives, including 4-chloro-5H-pyrimido[5,4-b]indole , have shown promise as antiviral agents. They have been reported to inhibit influenza A and possess activity against Coxsackie B4 virus, highlighting their potential in antiviral drug development .

Anti-inflammatory Applications

The motif of 4-chloro-5H-pyrimido[5,4-b]indole is found in compounds with anti-inflammatory properties. These derivatives can be instrumental in creating new treatments for inflammatory diseases, offering an alternative to traditional anti-inflammatory drugs .

Antimicrobial and Antimalarial Agents

Research has indicated that 4-chloro-5H-pyrimido[5,4-b]indole derivatives can function as antimicrobial and antimalarial agents. Their ability to inhibit the growth of various pathogens makes them valuable in the fight against infectious diseases .

Cytotoxic Inhibitors

Compounds featuring the 4-chloro-5H-pyrimido[5,4-b]indole structure have been explored as cytotoxic inhibitors, which are crucial in cancer research. They offer a pathway to developing new oncological therapies that target cancer cells while sparing healthy tissue .

Nucleoside Analogues

The compound has been utilized in the synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides. These nucleosides are important in the study of genetic material and have applications in antiviral therapies and cancer treatment .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 4-chloro-5H-pyrimido[5,4-b]indole .

properties

IUPAC Name

4-chloro-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAAOOPSZHGKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420750
Record name 4-chloro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5H-pyrimido[5,4-b]indole

CAS RN

98792-02-0
Record name 4-chloro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for obtaining 4-chloro-5H-pyrimido[5,4-b]indole?

A1: The synthesis of 4-chloro-5H-pyrimido[5,4-b]indole begins with ethyl 3-aminoindole-2-carboxylate. This compound is reacted with formamide to yield 5H-pyrimido[5,4-b]indol-4-one []. Subsequent treatment of 5H-pyrimido[5,4-b]indol-4-one with phosphorus oxychloride results in the formation of 4-chloro-5H-pyrimido[5,4-b]indole with a yield of 70% [].

Q2: How does the reactivity of 4-chloro-5H-pyrimido[5,4-b]indole compare to 5H-pyrimido[5,4-b]indole-4-thione?

A3: The research highlights that 4-chloro-5H-pyrimido[5,4-b]indole reacts with amines like morpholine and piperidine to produce the corresponding 4-amino-5H-pyrimido[5,4-b]indoles []. In contrast, 5H-pyrimido[5,4-b]indole-4-thione reacts with hydrazine to generate 4-hydrazino-5H-pyrimido[5,4-b]indole []. This difference in reactivity highlights the influence of the substituent at the 4-position on the chemical behavior of these compounds.

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